molecular formula C10H10ClFO3 B13598045 Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate

Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B13598045
M. Wt: 232.63 g/mol
InChI Key: WZJJOCOCCWNTRI-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate: is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinct chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate can undergo oxidation to form the corresponding ketone.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products:

    Oxidation: 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate.

    Reduction: 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It serves as a model compound for understanding the interactions of similar structures with enzymes and receptors.

Medicine: This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features make it a candidate for designing drugs with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets such as enzymes and receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to these targets, leading to specific biological effects. The hydroxyl and ester groups also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • Methyl 2-(2-chloro-4-fluorophenyl)acetate
  • Methyl 2-(4-amino-5-chloro-2-fluorophenyl)acetate
  • Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Comparison: Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical properties compared to similar compounds

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9,13H,4H2,1H3

InChI Key

WZJJOCOCCWNTRI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)Cl)F)O

Origin of Product

United States

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